N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. The compound consists of a cyclopentane ring substituted with a methyl group and a trifluoroethyl group on the nitrogen atoms of the diamine moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentane-1,2-diamine with methyl iodide and 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific conditions like elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.
Scientific Research Applications
N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to specific proteins, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- N1-methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine
- N-methyl-N-(2,2,2-trifluoroethyl)propane-1,3-diamine
Uniqueness
N1-methyl-N2-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine is unique due to its cyclopentane ring structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature distinguishes it from other similar compounds, potentially leading to different reactivity and interaction profiles in chemical and biological systems.
Properties
Molecular Formula |
C8H15F3N2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-N-methyl-1-N-(2,2,2-trifluoroethyl)cyclopentane-1,2-diamine |
InChI |
InChI=1S/C8H15F3N2/c1-12-6-3-2-4-7(6)13-5-8(9,10)11/h6-7,12-13H,2-5H2,1H3 |
InChI Key |
ZXBAWUBZKDHMLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.